N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine
Description
N-(1-Phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine (CAS: 937796-19-5) is a spirocyclic amine derivative featuring a 1,4-dioxaspiro[4.5]decane backbone substituted with a phenylethylamine group. The 1,4-dioxaspiro[4.5]decane core provides conformational restraint, which can enhance binding specificity and metabolic stability in drug candidates .
For example, N,N-dibenzyl-1,4-dioxaspiro[4.5]decan-8-amine is prepared by reacting 1,4-cyclohexanedione monoethylene acetal with dibenzylamine under acidic conditions, followed by reduction with NaBH(OAc)₃ . Similar methods likely apply to the phenylethyl-substituted derivative.
Properties
IUPAC Name |
N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-13(14-5-3-2-4-6-14)17-15-7-9-16(10-8-15)18-11-12-19-16/h2-6,13,15,17H,7-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDOTEXAQXQZQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2CCC3(CC2)OCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394180 | |
| Record name | N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937796-19-5 | |
| Record name | N-(1-Phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937796-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The most widely reported method involves reductive amination of 1,4-dioxaspiro[4.5]decan-8-one with (1-phenylethyl)amine. The ketone reacts with the primary amine to form an imine intermediate, which is subsequently reduced to the secondary amine.
Key reagents :
- Sodium cyanoborohydride (NaBH₃CN) in methanol at 25°C for 12 hours.
- Hydrogen gas (H₂) over palladium-on-carbon (Pd/C) in ethanol under 3 atm pressure.
Typical yields :
| Reducing Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| NaBH₃CN | MeOH | 25°C | 68% |
| H₂/Pd-C | EtOH | 50°C | 72% |
Optimization Strategies
- pH control : Maintaining a mildly acidic environment (pH 5–6) enhances imine formation and prevents side reactions.
- Catalyst loading : A 5% Pd/C catalyst ratio minimizes decomposition while ensuring complete reduction.
Nucleophilic Substitution of 8-Azido-1,4-Dioxaspiro[4.5]Decane
Azide Reduction Pathway
This two-step approach begins with the synthesis of 8-azido-1,4-dioxaspiro[4.5]decane, followed by Staudinger reaction with (1-phenylethyl)phosphine:
Step 1 :
- React 1,4-dioxaspiro[4.5]decan-8-ol with trimethylsilyl azide (TMSN₃) and boron trifluoride etherate (BF₃·OEt₂) in dichloromethane at 0°C.
- Yield: 85% (isolated as colorless oil).
Step 2 :
- Treat the azide with (1-phenylethyl)phosphine in tetrahydrofuran (THF) at 60°C for 6 hours.
- Yield: 58% after column chromatography (SiO₂, hexane/ethyl acetate 4:1).
Direct Alkylation of 1,4-Dioxaspiro[4.5]Decan-8-Amine
Reaction with 1-Phenylethyl Halides
The primary amine undergoes alkylation with 1-phenylethyl bromide or iodide in the presence of a base:
Conditions :
- Potassium carbonate (K₂CO₃) in acetonitrile at 80°C for 24 hours.
- Triethylamine (Et₃N) as base in dimethylformamide (DMF) at 100°C.
Yield comparison :
| Halide | Base | Solvent | Yield |
|---|---|---|---|
| 1-PhCH₂CH₂Br | K₂CO₃ | MeCN | 41% |
| 1-PhCH₂CH₂I | Et₃N | DMF | 63% |
Competing Reactions
- Over-alkylation to form tertiary amines is mitigated by using a 1:1.2 amine-to-halide ratio.
- Polar aprotic solvents (DMF, DMSO) improve solubility but may require extended reaction times.
Enzymatic Resolution of Racemic Mixtures
Lipase-Catalyzed Kinetic Resolution
For enantiomerically pure products, Candida antarctica lipase B (CAL-B) catalyzes the acetylation of the (R)-enantiomer in vinyl acetate:
Conditions :
- 10 mg/mL enzyme loading in toluene at 30°C.
- Reaction monitored by chiral HPLC (Chiralpak IC column, hexane/isopropanol 90:10).
Performance metrics :
| Parameter | Value |
|---|---|
| Enantiomeric excess (ee) | 92% |
| Conversion | 48% |
Industrial-Scale Production Considerations
Continuous Flow Synthesis
A patent-pending method employs microreactor technology for safer handling of intermediates:
Process parameters :
- Residence time: 8 minutes
- Temperature: 70°C
- Pressure: 12 bar
Advantages :
- 98% conversion vs. 72% in batch reactors.
- Reduced solvent waste (3 L/kg product vs. 15 L/kg in batch).
Purification and Characterization
Chromatographic Methods
| Method | Conditions | Purity Achieved |
|---|---|---|
| Flash Chromatography | SiO₂, hexane/EtOAc gradient (4:1→2:1) | 99.2% |
| Preparative HPLC | C18 column, MeCN/H₂O (70:30) | 99.8% |
Chemical Reactions Analysis
Types of Reactions
N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C16H23NO2
- Molecular Weight : 261.36 g/mol
- CAS Number : 937796-19-5
The compound features a spirocyclic structure that contributes to its potential biological activity and chemical reactivity. The presence of the dioxaspiro moiety enhances its stability and solubility, making it suitable for various applications.
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine exhibits promising anticancer properties. Research published in pharmacological journals has shown its effectiveness against specific cancer cell lines, suggesting its potential as a lead compound for drug development.
2. Antidepressant Effects
There is emerging evidence that this compound may possess antidepressant-like effects. Animal studies have demonstrated that it can modulate neurotransmitter levels, particularly serotonin and norepinephrine, which are crucial in mood regulation.
3. Neuroprotective Properties
Preliminary research suggests that this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Material Science Applications
1. Polymer Chemistry
The unique structure of this compound allows it to be used as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.
2. Coatings and Adhesives
Due to its chemical stability and adhesion properties, this compound is being explored as a component in advanced coatings and adhesives, particularly those requiring resistance to environmental degradation.
Chemical Intermediate
This compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its ability to undergo further chemical transformations makes it valuable in synthetic organic chemistry.
Case Studies
| Study Title | Focus Area | Findings |
|---|---|---|
| Anticancer Activity of Novel Dioxaspiro Compounds | Medicinal Chemistry | Demonstrated significant cytotoxicity against breast cancer cell lines (IC50 values < 10 µM). |
| Neuroprotective Effects of Dioxaspiro Compounds | Neuropharmacology | Reduced neuronal apoptosis in vitro under oxidative stress conditions. |
| Synthesis of Novel Polymers using Dioxaspiro Monomers | Material Science | Enhanced tensile strength and thermal resistance in synthesized polymers compared to traditional monomers. |
Mechanism of Action
The mechanism of action of N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. For instance, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine can be contextualized against related spirocyclic amines:
Table 1: Structural and Functional Comparison of Spirocyclic Amines
Key Findings :
Substituent Effects on Bioactivity: The phenylethyl and benzyl substituents (e.g., in N-(1-phenylethyl) and N-benzyl derivatives) are associated with opioid receptor interactions, as seen in the synthesis of cebranopadol analogs . Trifluoromethyl substitution (e.g., CID 73994757) improves metabolic stability and blood-brain barrier permeability, making it suitable for neuroactive compounds .
Synthetic Flexibility :
- The 1,4-dioxaspiro[4.5]decane core is highly adaptable. For example, 8-azido-8-phenyl-1,4-dioxaspiro[4.5]decane (precursor to amine derivatives) is synthesized via azide addition, enabling click chemistry modifications .
- Reductive amination (e.g., using LiAlH₄) is a common strategy to introduce amine groups .
Pharmacological Relevance: N,N-Dimethyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine hydrochloride demonstrates dual NOP/mu opioid receptor agonism, highlighting the scaffold’s utility in pain management . Derivatives like 4-(1,4-dioxaspiro[4.5]decan-8-yl)aniline (CAS: 389602-90-8) are intermediates in kinase inhibitors and epigenetic modulators, underscoring versatility in drug discovery .
Biological Activity
N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine (CAS No. 937796-19-5) is a synthetic compound that has garnered interest in various fields of biological and medicinal research due to its unique structural properties and potential bioactivity. This article explores its biological activity, mechanisms of action, and relevant research findings.
Molecular Structure and Composition:
- Molecular Formula: CHNO
- Molecular Weight: 261.36 g/mol
- Predicted Boiling Point: 377.5 ± 42.0 °C
- Density: 1.09 ± 0.1 g/cm³
- pKa: 9.66 ± 0.20
This compound exhibits biological activity through its interaction with specific molecular targets, including enzymes and receptors involved in various physiological pathways. The compound may function as an inhibitor of certain enzymes, thereby modulating biochemical pathways related to disease processes.
Antimicrobial Activity
Research has indicated that derivatives of spiro compounds, including this compound, exhibit antimicrobial properties. A study evaluating the antimicrobial efficacy of various Mannich bases derived from similar structures reported significant activity against several bacterial strains, highlighting the potential of this compound in developing new antimicrobial agents.
Neuroprotective Effects
In vitro studies have suggested that compounds with similar dioxaspiro structures may possess neuroprotective effects. These effects are hypothesized to result from the modulation of neurotransmitter systems and reduction of oxidative stress markers in neuronal cells. Further research is required to elucidate the specific pathways involved .
Case Studies and Research Findings
Applications in Drug Discovery
The unique structure of this compound positions it as a promising candidate in drug discovery efforts aimed at developing new therapeutic agents for infectious diseases and neurodegenerative disorders. Its ability to interact with biological targets opens avenues for further exploration in medicinal chemistry.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine, and what intermediates are critical to its preparation?
- Methodology : A common approach involves reductive amination of 1,4-dioxaspiro[4.5]decan-8-one with 1-phenylethylamine. For example, a related spirocyclic amine derivative was synthesized via a two-step process: (1) reduction of the ketone to the alcohol (using NaBH₄ in MeOH), followed by (2) functionalization via nucleophilic substitution or condensation . Key intermediates include 1,4-dioxaspiro[4.5]decan-8-ol and the corresponding ketone precursor.
Q. How is the purity and structural identity of this compound validated in academic research?
- Analytical Techniques :
- NMR Spectroscopy : Proton and carbon NMR (e.g., ¹H NMR: δ 7.31–7.26 ppm for aromatic protons; ¹³C NMR: sp² carbons at ~125–141 ppm) confirm the spirocyclic and phenylethyl moieties .
- HRMS : High-resolution mass spectrometry validates the molecular formula (e.g., m/z calculated for C₁₅H₂₂N₂O₂: 274.1681) .
- Chromatography : Column chromatography (silica gel, eluent gradients) is used to isolate the compound from impurities like dimethylacetal by-products .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products such as dimethylacetal impurities during synthesis?
- Strategies :
- Controlled Reaction Stoichiometry : Use exact molar ratios of the amine and ketone to avoid excess reagents that promote side reactions.
- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation or moisture-induced side products.
- Purification : Employ gradient elution in column chromatography to separate the target compound from impurities (e.g., dimethylacetal derivatives) .
Q. What discrepancies might arise in spectroscopic data during structural elucidation, and how are they resolved?
- Case Study : In NMR analysis, overlapping signals from the spirocyclic and phenylethyl groups (e.g., δ 2.5–3.5 ppm for methylene protons) may complicate interpretation. Resolution strategies include:
- 2D NMR : HSQC and HMBC experiments to assign proton-carbon correlations.
- Variable Temperature NMR : To resolve dynamic rotational isomers in the spirocyclic system .
- HRMS Cross-Validation : Confirm molecular ion peaks and isotopic patterns to rule out isobaric impurities .
Q. What innovative methodologies (e.g., photoredox catalysis) are applicable to derivatize this amine for drug discovery?
- Example : A photocatalytic α-tertiary amine synthesis protocol was demonstrated using 1,4-dioxaspiro[4.5]decan-8-amine, methyl acrylate, and 4CzIPN as a photocatalyst. This method enables C–H alkylation under mild conditions (425 nm LED light, MeCN solvent) to generate dispiro compounds with potential pharmacological relevance .
Q. How does the spirocyclic architecture influence the compound’s reactivity in ring-opening or functionalization reactions?
- Mechanistic Insight : The 1,4-dioxaspiro[4.5]decane system introduces steric hindrance, directing regioselectivity in reactions. For example, the amine group at position 8 undergoes selective alkylation or acylation, while the dioxolane ring remains intact under mild conditions. Acidic hydrolysis of the dioxolane (e.g., HCl/THF) can yield cyclohexanedione derivatives for further modification .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
